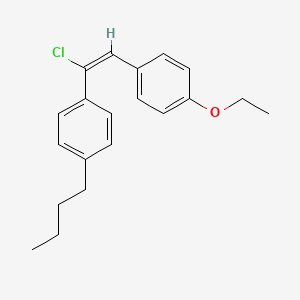
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is an organic compound that belongs to the class of vinylbenzenes This compound is characterized by the presence of a butyl group, a chloro group, and an ethoxyphenyl group attached to a vinylbenzene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-ethoxybenzaldehyde: This can be synthesized from 4-ethoxyphenol through an oxidation reaction.
Formation of (E)-1-chloro-2-(4-ethoxyphenyl)ethene: This intermediate is prepared by reacting 4-ethoxybenzaldehyde with a chlorinating agent such as thionyl chloride.
Final coupling reaction: The intermediate is then coupled with 1-butylbenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
科学的研究の応用
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-1-Butyl-4-(1-chloro-2-(4-methoxyphenyl)vinyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-Butyl-4-(1-chloro-2-(4-hydroxyphenyl)vinyl)benzene: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
(E)-1-Butyl-4-(1-chloro-2-(4-ethoxyphenyl)vinyl)benzene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.
特性
CAS番号 |
54513-47-2 |
|---|---|
分子式 |
C20H23ClO |
分子量 |
314.8 g/mol |
IUPAC名 |
1-butyl-4-[(E)-1-chloro-2-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H23ClO/c1-3-5-6-16-7-11-18(12-8-16)20(21)15-17-9-13-19(14-10-17)22-4-2/h7-15H,3-6H2,1-2H3/b20-15+ |
InChIキー |
YEJFQWHGEFCWJX-HMMYKYKNSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)OCC)/Cl |
正規SMILES |
CCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


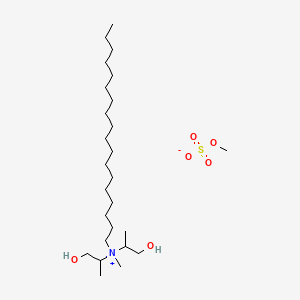
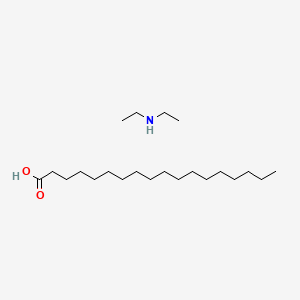

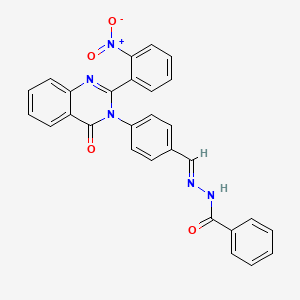
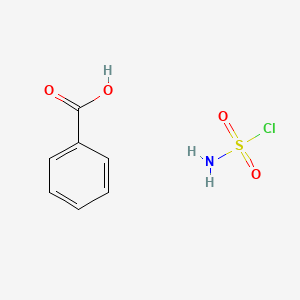
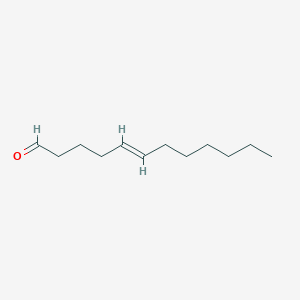
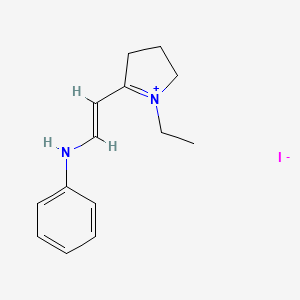
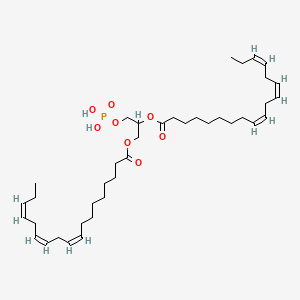
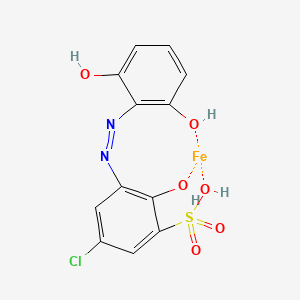

![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)
![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
